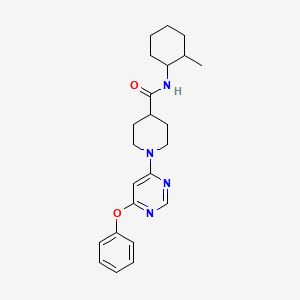![molecular formula C22H18ClN3O2S2 B2708041 N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261000-31-0](/img/structure/B2708041.png)
N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(3-chlorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, also known as F6609-2575, is the BCL-2 protein . The BCL-2 protein plays a crucial role in regulating apoptosis, a process of programmed cell death. By inhibiting BCL-2, F6609-2575 can induce apoptosis in cancer cells .
Mode of Action
F6609-2575 interacts with its target, the BCL-2 protein, by binding to it and disrupting the BCL-2 complex . This antagonizes the anti-death function of BCL-2, thereby resuming the process of apoptosis in cancer cells .
Biochemical Pathways
The disruption of the BCL-2 complex by F6609-2575 leads to the activation of BAX/BAK proteins . These proteins oligomerize to form pores, leading to mitochondrial outer membrane permeabilization (MOMP), a key event in the process of apoptosis .
Pharmacokinetics
The pharmacokinetics of F6609-2575 involves its absorption, distribution, metabolism, and excretion (ADME). F6609-2575 is administered orally once daily at an assigned dose . It is used in repeated 28-day cycles for patients with relapsed or refractory acute myeloid leukemia (AML) and other myeloid neoplasms . A daily ramp-up schedule is used to prevent tumor lysis syndrome .
Result of Action
The result of F6609-2575’s action is the induction of apoptosis in cancer cells. This is achieved by disrupting the BCL-2 complex and antagonizing its anti-death function . This leads to the activation of BAX/BAK proteins, the formation of pores, and the initiation of MOMP .
Action Environment
The action, efficacy, and stability of F6609-2575 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. The patient’s overall health status, including liver and kidney function, can also impact the drug’s metabolism and excretion .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-6-7-18(14(2)10-13)26-21(28)20-17(8-9-29-20)25-22(26)30-12-19(27)24-16-5-3-4-15(23)11-16/h3-11H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGWXLVSNWQLIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
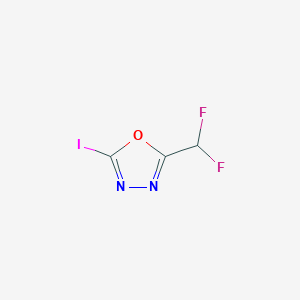
![2-methoxy-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2707962.png)
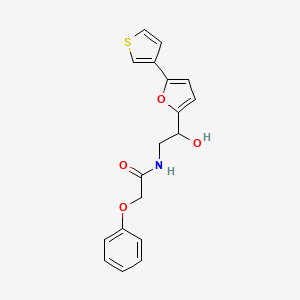
![1,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B2707964.png)
![N-(3-chlorophenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2707969.png)
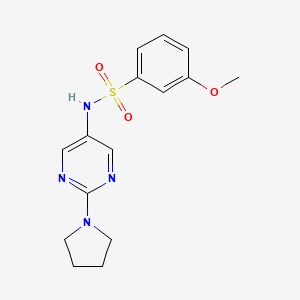
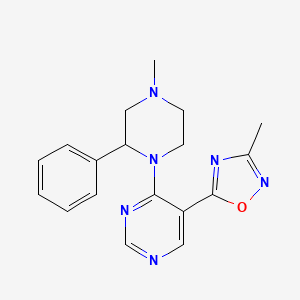
![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2707972.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2707973.png)
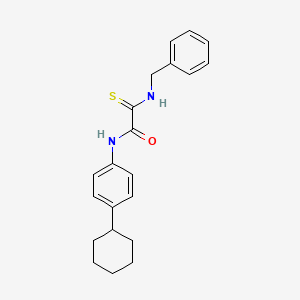
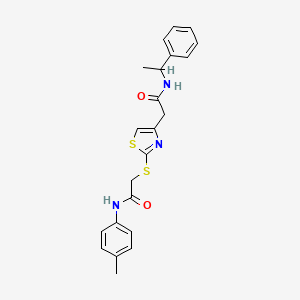

![1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2707978.png)
